molecular formula C23H25FN2O7S B14983569 Dimethyl 5-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B14983569
M. Wt: 492.5 g/mol
InChI Key: YIJRINQJBKQDJM-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzene ring substituted with dimethyl groups and a piperidine ring, which is further functionalized with a fluorophenyl group and a methanesulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1,3-DIMETHYL 5-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE involves multiple steps, including the formation of the benzene ring, the introduction of the piperidine ring, and the functionalization with fluorophenyl and methanesulfonyl groups. The synthetic route typically involves:

    Formation of the Benzene Ring: The benzene ring is synthesized through electrophilic aromatic substitution reactions, where dimethyl groups are introduced.

    Introduction of the Piperidine Ring: The piperidine ring is incorporated through nucleophilic substitution reactions.

    Functionalization: The fluorophenyl and methanesulfonyl groups are introduced through further substitution reactions, using appropriate reagents and catalysts.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1,3-DIMETHYL 5-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-DIMETHYL 5-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: It can be used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-DIMETHYL 5-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE can be compared with similar compounds such as:

    1,3-DIMETHYL 5-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical properties and reactivity.

    1,3-DIMETHYL 5-{1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE: The presence of a bromophenyl group introduces different steric and electronic effects compared to the fluorophenyl group.

The uniqueness of 1,3-DIMETHYL 5-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE lies in its specific functional groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H25FN2O7S

Molecular Weight

492.5 g/mol

IUPAC Name

dimethyl 5-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H25FN2O7S/c1-32-22(28)17-11-18(23(29)33-2)13-20(12-17)25-21(27)16-7-9-26(10-8-16)34(30,31)14-15-3-5-19(24)6-4-15/h3-6,11-13,16H,7-10,14H2,1-2H3,(H,25,27)

InChI Key

YIJRINQJBKQDJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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